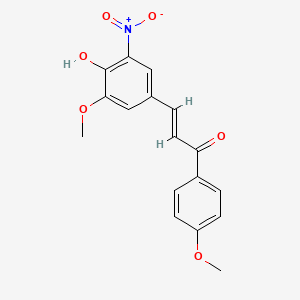
(E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 4-methoxyacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one: Lacks the nitro group, which affects its reactivity and biological activity.
(E)-3-(4-Hydroxy-3-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one: Lacks the methoxy group, which influences its solubility and interaction with biological targets.
Uniqueness
(E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one is unique due to the combination of hydroxyl, methoxy, and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15NO6 |
|---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15NO6/c1-23-13-6-4-12(5-7-13)15(19)8-3-11-9-14(18(21)22)17(20)16(10-11)24-2/h3-10,20H,1-2H3/b8-3+ |
InChI Key |
LTQZENFKBZSLGY-FPYGCLRLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















